molecular formula C15H12ClNO4 B2625532 2-[2-(4-chlorophenoxy)acetamido]benzoic acid

2-[2-(4-chlorophenoxy)acetamido]benzoic acid

Cat. No.: B2625532
M. Wt: 305.71 g/mol
InChI Key: LXSDGQYDSDIUPN-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid is an organic compound with the molecular formula C15H12ClNO4. It belongs to the class of acylaminobenzoic acid derivatives, which are characterized by the presence of an acylated amino group attached to a benzoic acid core

Mechanism of Action

Target of Action

The primary target of the compound 2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid is the Transient receptor potential melastatin member 4 (TRPM4) . TRPM4 is a calcium-activated non-selective cation channel, which means it allows the passage of positive ions into the cell in response to an increase in intracellular calcium .

Mode of Action

2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid acts as a potent and selective inhibitor of TRPM4 . It penetrates the cell and inhibits the activity of TRPM4, thereby affecting the flow of positive ions into the cell .

Biochemical Pathways

Given its role as a trpm4 inhibitor, it can be inferred that it affects calcium signaling pathways within the cell . Calcium signaling is crucial for various cellular functions, including cell growth, proliferation, and death .

Pharmacokinetics

These properties would impact the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Result of Action

The molecular and cellular effects of 2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid’s action are related to its inhibition of TRPM4 . By inhibiting this channel, the compound alters the flow of positive ions into the cell, which can affect various cellular functions regulated by calcium signaling . It has been shown to rescue the functional expression of mutant A432T TRPM4 in cells .

Action Environment

The action, efficacy, and stability of 2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid can be influenced by various environmental factors. Factors could include pH, temperature, and the presence of other molecules in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid typically involves the reaction of 4-chlorophenoxyacetic acid with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Properties

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c16-10-5-7-11(8-6-10)21-9-14(18)17-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSDGQYDSDIUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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